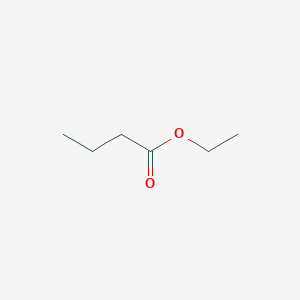

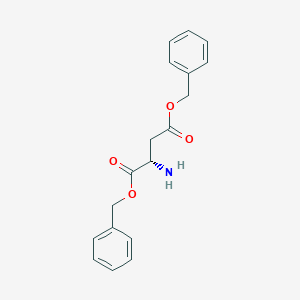

(S)-Dibenzyl 2-aminosuccinate

Vue d'ensemble

Description

“(S)-Dibenzyl 2-aminosuccinate” is a chemical compound with the CAS number 2791-79-9 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

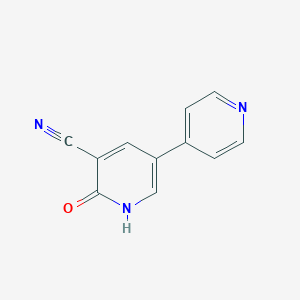

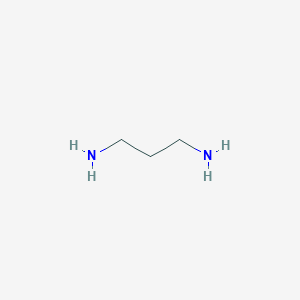

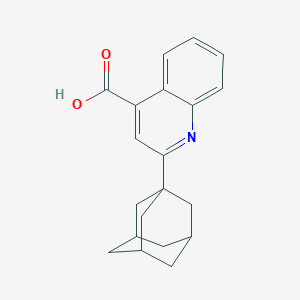

While specific synthesis methods for “(S)-Dibenzyl 2-aminosuccinate” were not found, general reactions of amines such as alkylation and acylation could potentially be relevant . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency .Molecular Structure Analysis

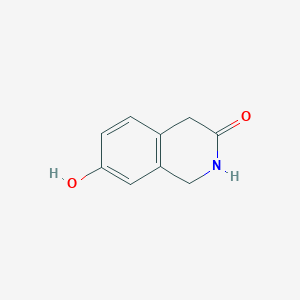

“(S)-Dibenzyl 2-aminosuccinate” contains a total of 43 bonds; 24 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), and 1 primary amine (aliphatic) .Chemical Reactions Analysis

Amines, such as “(S)-Dibenzyl 2-aminosuccinate”, can undergo various reactions. Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Succinic acid, a component of “(S)-Dibenzyl 2-aminosuccinate”, readily ionizes to form its conjugate base, succinate .Applications De Recherche Scientifique

Asymmetric Synthesis and Peptide Chemistry

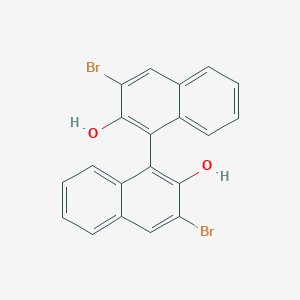

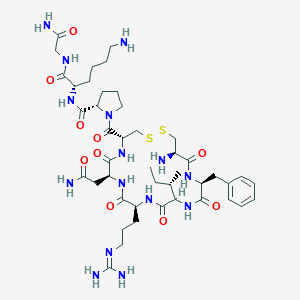

(S)-DBAS: serves as a valuable chiral building block for asymmetric synthesis. Its unique structure allows for the creation of enantiomerically pure derivatives, making it an essential component in the preparation of bioactive molecules and peptidomimetic drugs. Researchers often employ it as a bioisostere of leucine, enhancing drug design and development .

Transition-Metal Catalysis and Ligands

In transition-metal catalysis, ligands play a crucial role. (S)-DBAS can serve as an effective ligand due to its chiral nature. By coordinating with transition metals, it facilitates various catalytic reactions, including cross-coupling, C–H activation, and asymmetric transformations. Researchers explore its potential in designing efficient and selective catalysts .

Materials Science and Surface Modification

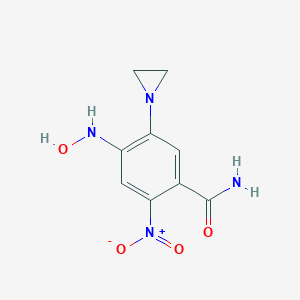

Surface-functionalized materials find applications in diverse fields. (S)-DBAS can be immobilized onto internal and external particle surfaces, making it an excellent carrier for both biotic and non-biotic compounds. Researchers investigate its use in drug delivery, sensors, and nanocomposites .

Photochemistry and Radical Reactions

Radical chemistry provides exciting pathways to access new chemical space. (S)-DBAS participates in radical-based reactions, allowing rapid access to libraries of novel unnatural amino acids (UAAs). Researchers explore its use for site-selective modification of peptides and proteins, expanding the toolbox for chemical synthesis .

Safety And Hazards

Orientations Futures

While specific future directions for “(S)-Dibenzyl 2-aminosuccinate” were not found, there is a growing interest in the development of new molecules with potent activity against otherwise highly resistant pathogens . Additionally, eco-friendly membranes are gaining attention for their positive environmental impact and potential applications in water-oil processing .

Relevant Papers Several papers were found that may be relevant to “(S)-Dibenzyl 2-aminosuccinate”. These include studies on the synthesis of biologically active compounds based on 2-aminobenzothiazole , the complete synthesis of favipiravir from 2-aminopyrazine , and the synthesis of new 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities .

Propriétés

IUPAC Name |

dibenzyl (2S)-2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAMWLOABQRMAO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384577 | |

| Record name | Dibenzyl L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Dibenzyl 2-aminosuccinate | |

CAS RN |

2791-79-9 | |

| Record name | Dibenzyl L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B46013.png)